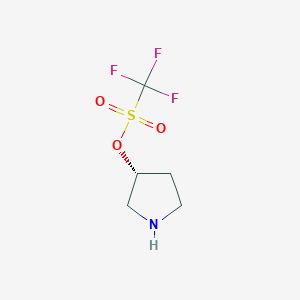
(R)-pyrrolidin-3-yl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-pyrrolidin-3-yl trifluoromethanesulfonate is a chiral compound that has gained attention in various fields of scientific research due to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-pyrrolidin-3-yl trifluoromethanesulfonate typically involves the reaction of ®-pyrrolidine with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of ®-pyrrolidin-3-yl trifluoromethanesulfonate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
®-pyrrolidin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group acts as an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with ®-pyrrolidin-3-yl trifluoromethanesulfonate include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving ®-pyrrolidin-3-yl trifluoromethanesulfonate depend on the specific nucleophile and reaction conditions used. For example, reactions with amines can yield substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-pyrrolidin-3-yl trifluoromethanesulfonate is used as a reagent in various organic synthesis reactions. Its ability to act as a leaving group in nucleophilic substitution reactions makes it valuable for the synthesis of complex molecules .
Biology and Medicine
Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are important in drug development .
Industry
In the industrial sector, ®-pyrrolidin-3-yl trifluoromethanesulfonate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-pyrrolidin-3-yl trifluoromethanesulfonate include:
Methyl trifluoromethanesulfonate: Another triflate ester used in organic synthesis.
Trifluoromethanesulfonic anhydride: A reagent used for introducing the triflate group.
Uniqueness
What sets ®-pyrrolidin-3-yl trifluoromethanesulfonate apart from similar compounds is its chiral nature and the presence of the pyrrolidine ring. These features provide additional reactivity and selectivity in chemical reactions, making it a valuable tool in asymmetric synthesis and other specialized applications .
Propiedades
Fórmula molecular |
C5H8F3NO3S |
|---|---|
Peso molecular |
219.18 g/mol |
Nombre IUPAC |
[(3R)-pyrrolidin-3-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C5H8F3NO3S/c6-5(7,8)13(10,11)12-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m1/s1 |
Clave InChI |
CEHYFOACVPQNPH-SCSAIBSYSA-N |
SMILES isomérico |
C1CNC[C@@H]1OS(=O)(=O)C(F)(F)F |
SMILES canónico |
C1CNCC1OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


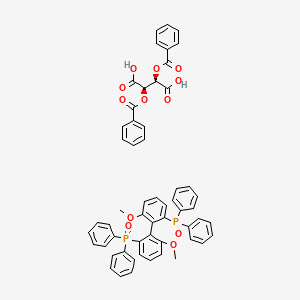

![((2R,3S,5S)-3-((4-Methylbenzoyl)oxy)-5-(7-oxo-3,4-dihydro-1H-pyrimido[4,5-c][1,2]oxazin-6(7H)-yl)tetrahydrofuran-2-yl)methyl 4-methylbenzoate](/img/no-structure.png)
![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
![2,2,2-trifluoro-1-[3-nitro-4-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12848939.png)
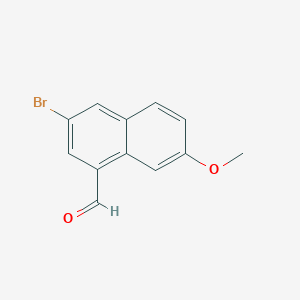
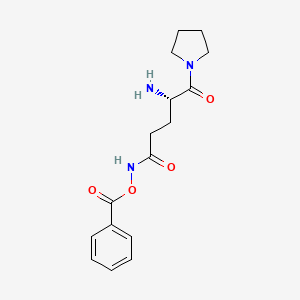
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12848969.png)
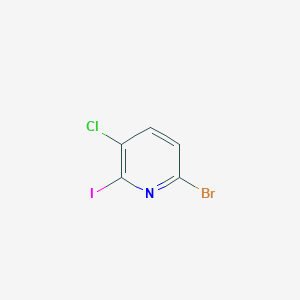
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)
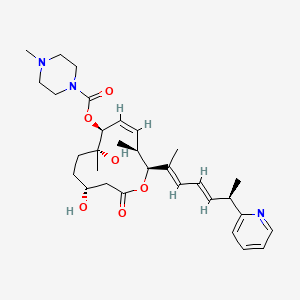
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
